molecular formula C8H13ClN2O2S B3378932 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1497169-40-0

3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B3378932
CAS No.: 1497169-40-0
M. Wt: 236.72
InChI Key: ZRAZJRKZYZHTML-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS RN: 1497169-40-0) is a high-value chemical intermediate primarily utilized in pharmaceutical research and development . This compound belongs to the family of pyrazole sulfonyl chlorides, a class known for their reactivity as efficient sulfonylation agents . The molecular structure, which features a bulky tert-butyl group and a reactive sulfonyl chloride moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly in the creation of sulfonamide derivatives . Researchers employ this reagent to introduce the 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl group into target molecules, a modification that can significantly alter the physicochemical properties of lead compounds in drug discovery. Its applications are most prominent in medicinal chemistry projects where it is used to develop potential therapeutic agents. The compound requires careful handling and storage; it is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment and engineering controls are essential. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use.

Properties

IUPAC Name

3-tert-butyl-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2S/c1-8(2,3)7-6(14(9,12)13)5-11(4)10-7/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAZJRKZYZHTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and methyl groups. The final step involves the sulfonylation of the pyrazole ring to introduce the sulfonyl chloride group.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Structural and Functional Comparisons

  • Steric and Electronic Effects :
    The tert-butyl group in this compound imposes significant steric hindrance, reducing reaction rates with bulky nucleophiles compared to less hindered analogs like 1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine . The electron-withdrawing sulfonyl chloride group enhances electrophilicity, favoring reactions with amines or alcohols. In contrast, the amine-functionalized pyrazole derivative exhibits nucleophilic behavior, limiting its utility in sulfonylation reactions.

  • Solubility and Stability: Sulfonyl chlorides are generally moisture-sensitive, requiring anhydrous handling. The tert-butyl group improves solubility in non-polar solvents (e.g., dichloromethane) but reduces aqueous solubility compared to the hydroxyl group in 2-[(cyclobutylmethyl)amino]propan-1-ol .

Biological Activity

3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a sulfonyl chloride derivative of pyrazole, characterized by its molecular formula C10H16ClN3O2S and a molecular weight of approximately 277.77 g/mol. This compound has garnered attention due to its significant biological activity, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), making it a potential candidate for pharmacological applications in metabolic diseases such as diabetes and obesity.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can alter enzyme activities, particularly those involved in metabolic pathways. The presence of the sulfonyl chloride functional group allows the compound to undergo nucleophilic substitution reactions, thus facilitating the formation of sulfonamide derivatives which may exhibit enhanced biological properties.

Biological Activity Overview

Research indicates that this compound acts as a potent inhibitor of PTP1B, an enzyme that plays a critical role in insulin signaling. By inhibiting PTP1B, the compound can potentially enhance insulin sensitivity and improve glucose homeostasis, which is particularly beneficial in treating metabolic disorders .

Summary of Biological Activities

Activity Description
PTP1B Inhibition Enhances insulin sensitivity and glucose homeostasis, relevant for diabetes treatment .
Enzyme Interaction Forms covalent bonds with nucleophiles, altering enzyme activities involved in metabolic pathways.
Potential Antimicrobial Effects Investigated for antimicrobial properties due to its sulfonamide group.

Study 1: PTP1B Inhibition

In a study examining the effects of this compound on PTP1B, researchers found that the compound significantly reduced PTP1B activity in vitro. This reduction was associated with improved insulin signaling pathways in cellular models, suggesting its potential utility in diabetes management.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the pyrazole scaffold could enhance biological activity. Variations in substituents at different positions on the pyrazole ring were shown to influence both potency and selectivity against PTP1B, indicating that careful structural optimization could yield more effective inhibitors .

Q & A

Q. What are the key synthetic routes for 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, and how is purity ensured?

The synthesis typically involves a multi-step approach:

  • Pyrazole core formation : Cyclization of hydrazines with α,β-unsaturated carbonyl compounds under acidic/basic conditions.
  • Functionalization : Introduction of the tert-butyl and methyl groups via nucleophilic substitution or alkylation.
  • Sulfonation : Reaction with sulfonyl chloride reagents (e.g., chlorosulfonic acid) to install the sulfonyl chloride group at the 4-position. Purification is achieved via column chromatography or recrystallization, with purity validated by HPLC (>95%) and structural confirmation via 1^1H/13^13C NMR and mass spectrometry .

Q. How is this compound characterized to confirm structural integrity?

Key analytical methods include:

  • Spectroscopy : 1^1H NMR (e.g., tert-butyl singlet at ~1.3 ppm, methyl group at ~3.8 ppm) and 13^13C NMR (sulfonyl chloride carbon at ~120 ppm).
  • Mass spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., 236.72 g/mol for C8_8H13_{13}ClN2_2O2_2S) .
  • Chromatography : HPLC retention times and purity assessments under optimized solvent systems .

Q. What are the primary reactivity patterns of the sulfonyl chloride group in this compound?

The sulfonyl chloride moiety reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:

  • Amine coupling : Reacts with primary/secondary amines in dichloromethane (DCM) at 0–25°C to yield sulfonamides, critical for drug discovery intermediates.
  • Hydrolysis sensitivity : Requires anhydrous conditions to avoid decomposition to sulfonic acids .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. methyl substituents) influence biological activity?

Comparative studies of pyrazole sulfonyl chlorides (Table 1) reveal:

CompoundSubstituentsKey Properties
This compound1-methyl, 3-tert-butylEnhanced steric shielding, improving metabolic stability
4-Chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride4-chloroIncreased electrophilicity, altering kinase inhibition profiles
The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while methyl substitution at the 1-position reduces steric hindrance during target binding .

Q. What experimental strategies resolve contradictions in reported reactivity or biological data?

Discrepancies in reactivity (e.g., sulfonyl chloride stability) may arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may accelerate hydrolysis.
  • Temperature control : Lower reaction temperatures (−10°C) minimize side reactions during coupling steps. For biological data, orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) validate target engagement specificity .

Q. How can computational modeling guide the design of derivatives for specific biological targets?

  • Docking studies : Predict binding modes to kinases (e.g., EGFR) by modeling tert-butyl interactions with hydrophobic pockets.
  • QSAR analysis : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity (IC50_{50}) to optimize substituent choice .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Byproduct formation : Competing reactions at the pyrazole N-2 position require precise stoichiometry (e.g., 1.2 eq sulfonylating agent).
  • Catalyst optimization : Use of Lewis acids (e.g., ZnCl2_2) improves regioselectivity during sulfonation, as noted in pilot-scale trials .

Methodological Considerations

  • Handling and storage : Store under inert gas (argon) at −20°C to prevent hydrolysis. Use gloveboxes for moisture-sensitive reactions .
  • Safety protocols : Sulfonyl chlorides are irritants; PPE (gloves, goggles) and fume hoods are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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